Cas no 512809-96-0 (ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate)

ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1,5-dimethyl-1 H -pyrazole-3-carboxylic acid ethyl ester
- CHEMBL1878567
- DTXSID201212527
- AKOS000304465
- CS-0240341
- ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate
- MLS000700640
- MFCD02253787
- STK348795
- Z275128272
- ethyl 4-chloro-1,5-dimethylpyrazole-3-carboxylate
- SMR000227994
- HMS2527M06
- AK-968/41170407
- 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester
- EN300-227912
- 512809-96-0
- FS-1836
- ethyl4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate
- 4-chloro-1,5-dimethyl-1 h-pyrazole-3-carboxylic acid ethyl ester
- MVA80996
-
- MDL: MFCD02253787
- Inchi: InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3
- InChI Key: LWNZAEYHLNHDGN-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=NN(C)C(=C1Cl)C
Computed Properties
- Exact Mass: 202.0509053g/mol
- Monoisotopic Mass: 202.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1Ų
- XLogP3: 1.8
ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227912-5.0g |
ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate |
512809-96-0 | 95% | 5.0g |
$1280.0 | 2024-06-20 | |
Enamine | EN300-227912-0.1g |
ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate |
512809-96-0 | 95% | 0.1g |
$124.0 | 2024-06-20 | |
TRC | B126553-25mg |
ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate |
512809-96-0 | 25mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-227912-0.5g |
ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate |
512809-96-0 | 95% | 0.5g |
$331.0 | 2024-06-20 | |
TRC | B126553-250mg |
ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate |
512809-96-0 | 250mg |
$ 340.00 | 2022-06-07 | ||
abcr | AB498035-250mg |
Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate; . |
512809-96-0 | 250mg |
€323.50 | 2024-08-02 | ||
abcr | AB498035-5g |
Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate; . |
512809-96-0 | 5g |
€1900.00 | 2024-08-02 | ||
Enamine | EN300-227912-5g |
ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate |
512809-96-0 | 95% | 5g |
$1280.0 | 2023-09-15 | |
abcr | AB498035-1g |
Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate; . |
512809-96-0 | 1g |
€701.50 | 2024-08-02 | ||
A2B Chem LLC | AJ12568-50mg |
Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate |
512809-96-0 | 95% | 50mg |
$124.00 | 2024-04-19 |
ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate Related Literature
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
Additional information on ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate
Recent Advances in the Study of Ethyl 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 512809-96-0)
Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 512809-96-0) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of biologically active compounds, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate is its role as a precursor in the synthesis of novel heterocyclic compounds. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the efficient conversion of this compound into a series of pyrazolo[3,4-d]pyrimidine derivatives, which exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs). These findings suggest its potential utility in the development of targeted cancer therapies, particularly for diseases characterized by dysregulated cell cycle progression.
In addition to its synthetic applications, recent research has also investigated the direct biological activities of ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate. A study conducted by researchers at the University of Cambridge in 2024 revealed that this compound exhibits moderate antimicrobial activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The study proposed that the chloro and ester functional groups play a critical role in its mechanism of action, potentially disrupting bacterial cell wall synthesis. These findings open new avenues for the development of novel antibiotics to combat drug-resistant infections.
Furthermore, the compound's potential as an anti-inflammatory agent has been explored in recent preclinical studies. A 2024 paper in *Bioorganic & Medicinal Chemistry Letters* reported that ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate significantly reduced the production of pro-inflammatory cytokines in murine macrophages by inhibiting the NF-κB signaling pathway. This suggests its potential application in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. However, further studies are needed to evaluate its pharmacokinetic properties and toxicity profile in vivo.
Despite these promising findings, challenges remain in the optimization of ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate for therapeutic use. Recent computational studies have focused on elucidating its structure-activity relationships (SAR) to guide the design of more potent and selective derivatives. For instance, molecular docking simulations published in *RSC Advances* (2023) identified key interactions between this compound and its biological targets, providing valuable insights for future drug design efforts.
In conclusion, ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 512809-96-0) represents a promising scaffold in medicinal chemistry with diverse applications in drug discovery. Recent studies have highlighted its potential as a synthetic intermediate, antimicrobial agent, and anti-inflammatory compound. However, further research is required to fully exploit its therapeutic potential and address existing limitations. Continued exploration of its derivatives and mechanisms of action will likely yield valuable contributions to the field of chemical biology and pharmaceutical sciences.
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